molecular formula C11H14BrN3OS B12047916 5-bromo-2-methoxybenzaldehyde N-ethylthiosemicarbazone CAS No. 301350-57-2

5-bromo-2-methoxybenzaldehyde N-ethylthiosemicarbazone

Cat. No.: B12047916
CAS No.: 301350-57-2
M. Wt: 316.22 g/mol
InChI Key: RJXVHVWZOLLVCB-VGOFMYFVSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxybenzaldehyde N-ethylthiosemicarbazone typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with N-ethylthiosemicarbazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxybenzaldehyde N-ethylthiosemicarbazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

5-Bromo-2-methoxybenzaldehyde N-ethylthiosemicarbazone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxybenzaldehyde N-ethylthiosemicarbazone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methoxybenzaldehyde N-ethylthiosemicarbazone is unique due to its specific substitution pattern and the presence of the N-ethylthiosemicarbazone moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

301350-57-2

Molecular Formula

C11H14BrN3OS

Molecular Weight

316.22 g/mol

IUPAC Name

1-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-ethylthiourea

InChI

InChI=1S/C11H14BrN3OS/c1-3-13-11(17)15-14-7-8-6-9(12)4-5-10(8)16-2/h4-7H,3H2,1-2H3,(H2,13,15,17)/b14-7+

InChI Key

RJXVHVWZOLLVCB-VGOFMYFVSA-N

Isomeric SMILES

CCNC(=S)N/N=C/C1=C(C=CC(=C1)Br)OC

Canonical SMILES

CCNC(=S)NN=CC1=C(C=CC(=C1)Br)OC

Origin of Product

United States

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